![molecular formula C30H53BrOSi B566243 (3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene CAS No. 1384736-07-5](/img/structure/B566243.png)
(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene
Overview
Description
(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene is a type of steroidal compound that has been studied in recent years for its potential as a therapeutic agent. It is a derivative of the steroid hormone cholestanol, and has been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. It has been investigated as a potential treatment for a number of diseases, including cancer, rheumatoid arthritis, and Alzheimer’s disease.
Scientific Research Applications
Synthesis and Structural Characterization
- The bromination of certain compounds, such as 3,5-di-tert-butyl-2-hydroxy-1,2-oxaphosphol-3-ene 2-oxide, results in derivatives that can undergo further chemical transformations. This process exemplifies the utility of bromination in synthesizing structurally complex compounds (Rardon & Macomber, 1990).
Catalytic Applications
- Research has shown that certain brominated compounds can be used in palladium-catalyzed intra-intermolecular cascade cross couplings. This application is significant in the field of organic synthesis, demonstrating the role of such compounds in facilitating complex chemical reactions (Demircan, 2014).
Material Science
- Brominated compounds are instrumental in the synthesis of advanced materials. For example, they have been used in the development of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. This application is crucial for the advancement of materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Pharmaceutical and Chemical Synthesis
- In the pharmaceutical and chemical synthesis sector, brominated compounds are used as intermediates for the synthesis of structurally diverse molecules. These compounds play a critical role in the preparation of various chemical entities with potential therapeutic applications (Skiera & Paryzek, 2007).
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-bromopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53BrOSi/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPMVEFKZYTBJO-NXUCFJMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCBr)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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